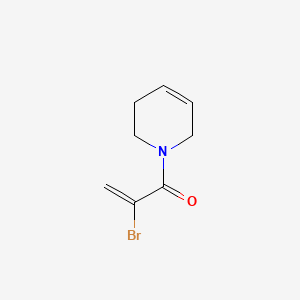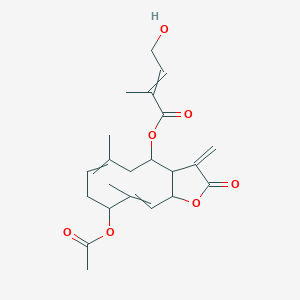
Neuromedin U-25 (human)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neuromedin U-25 (human) (NMU) is an endogenous neuropeptide with multiple biological effects . It was first discovered in extracts of the porcine spinal cord . It is involved in various physiological functions, including uterine contraction induction, involvement in metabolic regulation, pain perception, and smooth muscle contraction .
Molecular Structure Analysis
Neuromedin U-25 (human) is a 25-amino-acid endogenous peptide . Its molecular formula is C141H203N41O38 and it has a molecular weight of 3080.37 . The peptide is widely conserved between organisms, with emphasis on the amidated C-terminal pentapeptide (-Phe-Arg-Pro-Arg-Asn-NH2) .
Physical and Chemical Properties Analysis
Neuromedin U-25 (human) is a white amorphous powder . It is soluble in water . The peptide is stable under desiccating conditions and can be stored for up to 12 months .
Wissenschaftliche Forschungsanwendungen
Neuroimmunologie
Neuromedin U-25 spielt eine bedeutende Rolle in der Neuroimmunologie, insbesondere bei der Modulation von Immunzellen. Es wird stark in antigenpräsentierenden Zellen wie dendritischen Zellen und Monozyten sowie in B-Zellen exprimiert . Dieser Ausdruck deutet auf seine Beteiligung an der Immunantwort hin, die möglicherweise die Entwicklung von Impfstoffen oder Behandlungen für Autoimmunerkrankungen beeinflusst.
Stoffwechselstörungen
Das Peptid wurde als ein Schlüsselmolekül bei Stoffwechselstörungen, insbesondere bei Fettleibigkeit, identifiziert . Es reguliert das Fressverhalten, den Energieverbrauch und die Insulinsekretion, die wichtige Faktoren in der Pathophysiologie von Fettleibigkeit sind. Das Verständnis seiner Mechanismen kann zu neuen therapeutischen Ansätzen für Gewichtsmanagement und Diabetes führen.
Krebsforschung
Die Forschung hat gezeigt, dass Neuromedin U-25 an der Krebsentwicklung und -metastasierung beteiligt ist. Es könnte verwendet werden, um Biomarker für die Krebsdiagnose zu entwickeln oder als Ziel für neuartige Antikrebstherapien .
Entzündung und Immunantwort
Schließlich ist Neuromedin U-25 mit Entzündungen und der Immunantwort verbunden. Es wurde mit Erkrankungen wie Asthma und Allergien in Verbindung gebracht, was einen Weg für die Forschung nach entzündungshemmenden Medikamenten eröffnet .
Wirkmechanismus
Target of Action
Neuromedin U-25 (human) primarily targets the Neuromedin U receptors, specifically NMU1 receptor and NMU2 receptor . These receptors are G-protein-coupled receptors . NMU1 receptor is expressed predominantly at the periphery, while NMU2 receptor is found in the central nervous system .
Mode of Action
Neuromedin U-25 (human) acts as an agonist for both NMU1 and NMU2 receptors . It binds to these receptors and activates them, leading to intracellular signal transduction via calcium mobilization, phosphoinositide signaling, and the inhibition of cAMP production .
Biochemical Pathways
The activation of NMU receptors by Neuromedin U-25 (human) affects several biochemical pathways. It plays a role in the regulation of the hypothalamo–pituitary–adrenal (HPA) axis function . It also influences feeding behavior, energy expenditure, stress responses, circadian rhythmicity, and inflammation .
Pharmacokinetics
It is known that neuromedin u-25 (human) is the sole product of a precursor gene (nmu, p48645) showing a broad tissue distribution, but which is expressed at highest levels in the upper gastrointestinal tract, central nervous system, bone marrow, and fetal liver .
Result of Action
Neuromedin U-25 (human) has multiple biological effects. It inhibits glucose-stimulated insulin secretion, which leads to early-onset obesity . It also serves as a vasoconstrictor in human vascular beds . Additionally, it has been associated with uterine contraction induction, involvement in metabolic regulation, pain perception, and smooth muscle contraction .
Action Environment
The action of Neuromedin U-25 (human) can be influenced by various environmental factors. For instance, it has been found that Neuromedin U-25 (human) precursor mRNA was upregulated in the left ventricle from patients with dilated cardiomyopathy and ischemic heart disease . This suggests that disease states and other environmental factors can influence the action, efficacy, and stability of Neuromedin U-25 (human).
Biochemische Analyse
Biochemical Properties
Neuromedin U-25 (human) has multiple biological effects, including the induction of uterine contraction, involvement in metabolic regulation, pain perception, and smooth muscle contraction . It is an endogenous neuropeptide that interacts with specific receptors, NMUR1 and NMUR2 . These interactions stimulate muscle contractions of specific regions of the gastrointestinal tract .
Cellular Effects
Neuromedin U-25 (human) has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Neuromedin U-25 (human) elicits type 2 cytokine production by type 2 lymphocytes and induces cell migration, including eosinophils . It also enhances the type 2 immune response to other stimuli, particularly prostaglandin D2 .
Molecular Mechanism
The mechanism of action of Neuromedin U-25 (human) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds with high affinity to receptors on human left ventricle and coronary artery, eliciting endothelium-independent vasoconstriction . It also controls ILC2s downstream of extracellular signal-regulated kinase and calcium-influx-dependent activation of both calcineurin and nuclear factor of activated T cells (NFAT) .
Metabolic Pathways
Neuromedin U-25 (human) is involved in various metabolic pathways. It plays a role in the regulation of blood pressure, food uptake, nociception, pain perception, bone formation, and immunological responses .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Neuromedin U-25 (human) involves solid-phase peptide synthesis.", "Starting Materials": [ "Fmoc-Arg(Pbf)-OH", "Fmoc-Asp(OtBu)-OH", "Fmoc-Cys(Trt)-OH", "Fmoc-Gln(Trt)-OH", "Fmoc-His(Trt)-OH", "Fmoc-Ile-OH", "Fmoc-Leu-OH", "Fmoc-Met-OH", "Fmoc-Phe-OH", "Fmoc-Pro-OH", "Fmoc-Ser(tBu)-OH", "Fmoc-Thr(tBu)-OH", "Fmoc-Trp(Boc)-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Val-OH", "Rink amide resin" ], "Reaction": [ "The first amino acid, Fmoc-Val-OH, is coupled to the Rink amide resin using HBTU/HOBt/DIPEA as coupling agents.", "The remaining amino acids are coupled in a stepwise manner using the same coupling agents.", "After each coupling step, the Fmoc protecting group is removed using 20% piperidine in DMF.", "The Cys residue is deprotected using 1% TFA in DCM.", "The peptide is cleaved from the resin using a mixture of TFA/H2O/TIPS (95:2.5:2.5) for 2-3 hours.", "The crude peptide is precipitated with cold diethyl ether and purified by reverse-phase HPLC.", "The purified peptide is characterized by analytical HPLC and mass spectrometry." ] } | |
CAS-Nummer |
312306-89-1 |
Molekularformel |
C141H203N41O38 |
Molekulargewicht |
3080.424 |
InChI |
InChI=1S/C141H203N41O38/c1-74(2)61-94(125(208)173-98(65-80-33-17-9-18-34-80)128(211)169-92(40-24-58-158-141(153)154)136(219)181-59-25-41-104(181)133(216)168-86(38-22-56-156-139(149)150)118(201)170-93(114(146)197)68-108(145)189)171-129(212)99(66-81-35-19-10-20-36-81)174-126(209)95(67-82-43-45-83(186)46-44-82)161-109(190)70-159-117(200)85(37-21-55-155-138(147)148)163-132(215)102(72-184)178-121(204)88(47-51-106(143)187)167-131(214)101(71-183)177-115(198)76(5)160-124(207)96(63-78-29-13-7-14-30-78)175-134(217)105-42-26-60-182(105)137(220)103(73-185)179-122(205)89(48-52-107(144)188)165-127(210)97(64-79-31-15-8-16-32-79)172-120(203)91(50-54-111(193)194)164-119(202)90(49-53-110(191)192)166-130(213)100(69-112(195)196)176-135(218)113(75(3)4)180-123(206)87(39-23-57-157-140(151)152)162-116(199)84(142)62-77-27-11-6-12-28-77/h6-20,27-36,43-46,74-76,84-105,113,183-186H,21-26,37-42,47-73,142H2,1-5H3,(H2,143,187)(H2,144,188)(H2,145,189)(H2,146,197)(H,159,200)(H,160,207)(H,161,190)(H,162,199)(H,163,215)(H,164,202)(H,165,210)(H,166,213)(H,167,214)(H,168,216)(H,169,211)(H,170,201)(H,171,212)(H,172,203)(H,173,208)(H,174,209)(H,175,217)(H,176,218)(H,177,198)(H,178,204)(H,179,205)(H,180,206)(H,191,192)(H,193,194)(H,195,196)(H4,147,148,155)(H4,149,150,156)(H4,151,152,157)(H4,153,154,158)/t76-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,113-/m0/s1 |
InChI-Schlüssel |
VXJPSOQJNUZHDN-YJFQKBDPSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC8=CC=CC=C8)N |
Synonyme |
NMU-25 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


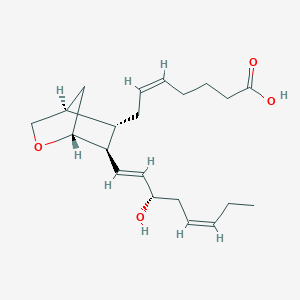
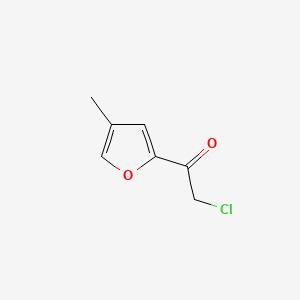

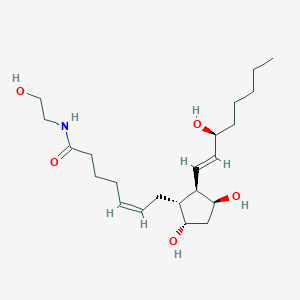
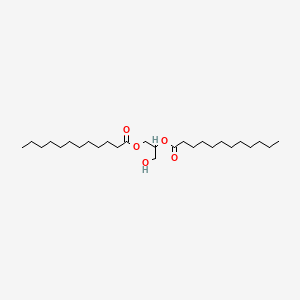
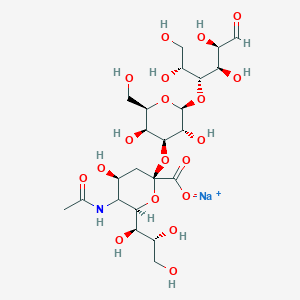
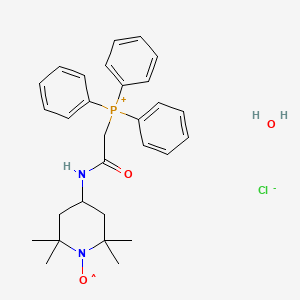
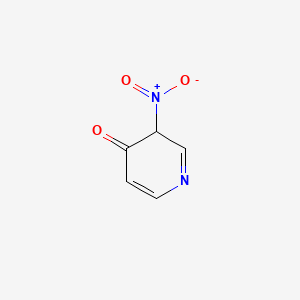
![2H-3,6-Methanofuro[2,3-C]pyridine](/img/structure/B593235.png)
